molecular formula C6H6ClNS B13623522 (5-Chloropyridin-2-yl)methanethiol

(5-Chloropyridin-2-yl)methanethiol

Cat. No.: B13623522
M. Wt: 159.64 g/mol
InChI Key: AGCCYBZLGNUHMN-UHFFFAOYSA-N
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Description

(5-Chloropyridin-2-yl)methanethiol is an organosulfur compound with a molecular formula of C6H6ClNS It is a derivative of pyridine, where a chlorine atom is substituted at the 5-position and a methanethiol group is attached to the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloropyridin-2-yl)methanethiol typically involves the chlorination of pyridine followed by the introduction of a methanethiol group. One common method involves the reaction of 5-chloropyridine with methanethiol in the presence of a base such as sodium hydride. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Chloropyridin-2-yl)methanethiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding pyridine derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridine compounds depending on the nucleophile used.

Scientific Research Applications

(5-Chloropyridin-2-yl)methanethiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Chloropyridin-2-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in the study of enzyme function and regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: A halogenated pyridine derivative with similar chemical properties.

    5-Chloropyridin-2-yl)methanamine: Another derivative with an amine group instead of a thiol group.

    2-(Pyridin-2-yl)pyrimidine: A compound with a pyridine and pyrimidine ring system.

Uniqueness

(5-Chloropyridin-2-yl)methanethiol is unique due to the presence of both a chlorine atom and a methanethiol group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C6H6ClNS

Molecular Weight

159.64 g/mol

IUPAC Name

(5-chloropyridin-2-yl)methanethiol

InChI

InChI=1S/C6H6ClNS/c7-5-1-2-6(4-9)8-3-5/h1-3,9H,4H2

InChI Key

AGCCYBZLGNUHMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)CS

Origin of Product

United States

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